N4-Demethylminocycline
Description
Historical Context of Tetracycline (B611298) Antibiotics and Their Metabolites
The era of tetracycline antibiotics commenced in the mid-20th century with the discovery of chlortetracycline (B606653) (Aureomycin) in 1945 from the soil bacterium Streptomyces aureofaciens. nih.govscielo.brnih.gov This discovery, spearheaded by Benjamin Minge Duggar, marked a significant milestone in the search for broad-spectrum antibacterial agents. nih.govscielo.brla.gov Following this, oxytetracycline (B609801) (Terramycin) was isolated from Streptomyces rimosus. scielo.brnih.gov The fundamental chemical structure common to these compounds was identified, leading to the generic name "tetracycline" for this class of antibiotics. scielo.br The parent compound, tetracycline, was synthesized in 1953. scielo.brwikipedia.org
These first-generation tetracyclines, including chlortetracycline, oxytetracycline, and tetracycline itself, laid the groundwork for the development of semi-synthetic derivatives with improved properties. nih.govscielo.br The period between 1950 and 1970 saw the synthesis of numerous tetracycline analogs. scielo.br A key limitation of the initial tetracyclines was their relatively short persistence in the body. scielo.br This led to the development of second-generation tetracyclines, such as doxycycline (B596269) and minocycline (B592863), which offered better pharmacokinetic profiles. scielo.brnih.gov
For a considerable time, it was believed that tetracycline antibiotics were not significantly metabolized in humans. nih.govugent.bedrugbank.com However, research later demonstrated that minocycline is an exception, being the first tetracycline shown to be metabolized in the human body. nih.govugent.bedrugbank.com This finding opened a new avenue of research focused on identifying and characterizing the metabolites of minocycline and understanding their biological activities. nih.govugent.bedrugbank.com
Significance of Minocycline Metabolites in Contemporary Biomedical Research
Minocycline, a second-generation tetracycline, is distinguished by its high lipophilicity, which allows for excellent tissue penetration, including into the central nervous system. wikipedia.orgnih.gov Beyond its well-established antibacterial properties, which stem from the inhibition of protein synthesis by binding to the 30S ribosomal subunit, minocycline has been investigated for other potential therapeutic effects, such as anti-inflammatory and neuroprotective actions. nih.govwikipedia.orgmdpi.com
Research into N4-Demethylminocycline and other metabolites is ongoing, with a focus on their potential antimicrobial efficacy, including against bacteria that have developed resistance to other antibiotics. ontosight.ai The unique chemical structures of these metabolites make them interesting candidates for further development in the quest for new therapeutic agents. ontosight.ai The primary metabolic pathways for minocycline involve hydroxylation and N-demethylation. nih.gov Specifically, minocycline is metabolized into 9-hydroxyminocycline (B571545) and two N-demethylated metabolites. wikipedia.orgdrugbank.com
Structural Relationship of this compound to Minocycline and Other Tetracyclines
Tetracyclines are characterized by a linear, fused four-ring system known as a hydronaphtacene nucleus. nih.govmdpi.com The variations among different tetracycline analogs arise from the different functional groups attached to this core structure, particularly at positions C5, C6, C7, and C9. nih.gov
Minocycline itself is a semi-synthetic derivative of tetracycline, with modifications on the D ring (carbons 7-9) that contribute to its specific properties. mdpi.comdrugbank.com Its chemical formula is C₂₃H₂₇N₃O₇. wikipedia.org
This compound, as its name implies, is structurally very similar to its parent compound, minocycline. The key difference is the removal of a methyl group from the nitrogen atom at the 4th position of the tetracyclic structure. ontosight.ai This process is known as N-demethylation. nih.gov The molecular formula of this compound is C₂₂H₂₅N₃O₇. nih.gov This demethylation at the N4 position distinguishes it from minocycline. ontosight.ai
The table below summarizes the structural and chemical properties of this compound in comparison to its parent compound, Minocycline.
| Property | This compound | Minocycline |
|---|---|---|
| Molecular Formula | C₂₂H₂₅N₃O₇ nih.gov | C₂₃H₂₇N₃O₇ wikipedia.org |
| Molecular Weight | 443.4 g/mol nih.gov | 457.483 g/mol wikipedia.org |
| Key Structural Difference | Lacks a methyl group at the N4 position. ontosight.ai | Contains a dimethylamino group at the N4 position. wikipedia.org |
Structure
3D Structure
Properties
CAS No. |
81888-43-9 |
|---|---|
Molecular Formula |
C22H25N3O7 |
Molecular Weight |
443.4 g/mol |
IUPAC Name |
(4S,4aS,5aR,12aR)-7-(dimethylamino)-1,10,11,12a-tetrahydroxy-4-(methylamino)-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide |
InChI |
InChI=1S/C22H25N3O7/c1-24-16-10-7-8-6-9-11(25(2)3)4-5-12(26)14(9)17(27)13(8)19(29)22(10,32)20(30)15(18(16)28)21(23)31/h4-5,8,10,16,24,26-27,30,32H,6-7H2,1-3H3,(H2,23,31)/t8-,10-,16-,22-/m0/s1 |
InChI Key |
CGGFUAYLONIHME-ADMKQJKVSA-N |
SMILES |
CNC1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C |
Isomeric SMILES |
CN[C@H]1[C@@H]2C[C@@H]3CC4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C |
Canonical SMILES |
CNC1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C |
Origin of Product |
United States |
Metabolism and Biotransformation Pathways of Minocycline Leading to N4 Demethylminocycline
Elucidation of Specific Demethylation Pathways Involved in N4-Demethylminocycline Formation
The metabolic fate of minocycline (B592863) in humans involves several key biotransformation reactions, with N-demethylation being a primary pathway alongside hydroxylation. Research has demonstrated that minocycline is the first tetracycline (B611298) antibiotic to be definitively shown to be metabolized in the human body. nih.govugent.be
The chemical structure of minocycline features two dimethylamino groups, one at the C4 position and another at the C7 position of the tetracycline ring structure. The process of N-demethylation involves the removal of a methyl group from a nitrogen atom. In the case of this compound, this process specifically occurs at the dimethylamino group attached to the fourth carbon atom of the A ring of the minocycline molecule.
Studies have successfully isolated and identified mono-N-demethylated derivatives as major metabolites of minocycline from human urine. nih.govugent.be While these studies did not always differentiate between the N4 and N7 positions, subsequent research has specifically identified this compound as a notable metabolite. The enzymatic reaction is an oxidative process, typically initiated by the oxidation of the N-methyl group, which leads to the formation of an unstable intermediate that then decomposes to yield the demethylated product and formaldehyde.
Role of Hepatic and Extra-hepatic Enzyme Systems in this compound Generation
The generation of this compound is predominantly carried out by enzyme systems within the liver, which is the primary site of drug metabolism in the body.
Hepatic Enzyme Systems:
The key enzymes responsible for the N-demethylation of minocycline are part of the cytochrome P450 (CYP) superfamily of enzymes. Specifically, CYP3A4 has been identified as the primary enzyme mediating the N-demethylation and hydroxylation of minocycline. The activity of CYP3A4 in the liver is crucial for the biotransformation of a vast number of pharmaceuticals, and its role in minocycline metabolism is well-established.
Extra-hepatic Enzyme Systems:
While the liver is the main site of minocycline metabolism, drug-metabolizing enzymes, including CYP isoenzymes, are also present in other tissues, which are referred to as extra-hepatic sites. These include the gastrointestinal tract, kidneys, lungs, and skin. nih.gov The presence of CYP enzymes in the intestinal wall, for example, can contribute to the first-pass metabolism of orally administered drugs.
Isotope Labeling Studies for Tracing Metabolic Fate and Precursor Compounds
Isotope labeling is a powerful technique used in drug metabolism studies to trace the fate of a drug molecule and its metabolites within a biological system. This involves replacing one or more atoms of the drug molecule with their heavier, non-radioactive (stable) or radioactive isotopes, such as carbon-13 (¹³C), carbon-14 (B1195169) (¹⁴C), or deuterium (B1214612) (²H).
The use of radioisotopically labeled minocycline has been reported in studies investigating its metabolism and tissue distribution in preclinical species, including rats and dogs. nih.gov Such studies allow for the tracking of all drug-related material, including the parent drug and all of its metabolites, in various tissues and excreta. This enables the construction of a comprehensive picture of the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
By using techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) and radiometric detection, researchers can separate and quantify the parent drug and its metabolites. The structural identification of these metabolites, including this compound, can be confirmed by comparing their chromatographic and mass spectrometric properties to those of synthesized reference standards.
Stable isotope labeling, using isotopes like ¹³C, is another valuable tool that can be employed to elucidate metabolic pathways without the use of radioactivity. researchgate.netscitechnol.com This technique, often coupled with high-resolution mass spectrometry, can help in identifying and structurally characterizing metabolites by analyzing the isotopic patterns in the mass spectra. However, specific studies utilizing stable isotope-labeled minocycline to trace the formation of this compound are not prominently reported in the scientific literature.
Pharmacokinetic Profile and Disposition of N4 Demethylminocycline in Preclinical Systems
Characterization of Absorption and Distribution Dynamics in In Vitro Systems and Animal Models
The absorption and distribution of a compound are critical determinants of its therapeutic efficacy. In vitro models like the Caco-2 cell permeability assay and various animal models are standardly used to predict these dynamics.
In vitro permeability of N4-Demethylminocycline has not been explicitly reported in the reviewed literature. However, the Caco-2 cell line, derived from human colorectal adenocarcinoma, is a well-established model for predicting oral drug absorption. evotec.commedtechbcn.com For the parent compound, minocycline (B592863), its high lipophilicity suggests good membrane penetration, which is a key factor in its absorption. core.ac.uk Studies on minocycline could provide a basis for estimating the potential absorption characteristics of its N-demethylated metabolite.
Table 1: In Vitro and In Vivo Systems for Pharmacokinetic Characterization
| System | Application | Relevance to this compound |
| Caco-2 Cell Monolayers | Prediction of intestinal drug absorption. evotec.commedtechbcn.com | Data not available for this compound. Would be valuable to assess its oral bioavailability potential. |
| Rat Models | General pharmacokinetic and toxicity studies. fda.gov | As a metabolite of minocycline, its presence and distribution have been noted in rats. fda.gov |
| Pig Models | Studies of gut pharmacokinetics and pharmacodynamics. nih.gov | Could be used to understand the local concentrations and activity of this compound in the gastrointestinal tract. |
| Horse Models | Large animal model for tissue distribution studies. avma.org | Provides comparative data on the distribution of the parent compound, minocycline. |
Evaluation of Excretion Pathways and Metabolite Elimination Profiles
The elimination of a drug and its metabolites from the body occurs through various excretion pathways, primarily renal and fecal. Minocycline is known to be metabolized in the liver, giving rise to metabolites including this compound. fda.govnih.gov
Plasma Protein Binding Characteristics and Implications for this compound Bioavailability in Experimental Settings
The extent of binding to plasma proteins significantly influences a drug's distribution and availability to its target sites. Only the unbound fraction of a drug is generally considered pharmacologically active. wuxiapptec.com
Specific data on the plasma protein binding of this compound is not available in the reviewed scientific literature. The parent compound, minocycline, exhibits approximately 70% to 80% binding to plasma proteins in humans and 68.1% in horses. fda.govavma.org The degree of plasma protein binding for this compound would be a critical parameter in determining its free concentration in plasma and, consequently, its bioavailability and potential for pharmacological activity. Techniques such as equilibrium dialysis and ultrafiltration are standard methods for determining plasma protein binding. wuxiapptec.combioagilytix.cominotiv.com
Table 2: Plasma Protein Binding of Minocycline in Different Species
| Species | Minocycline Plasma Protein Binding (%) | Reference |
| Human | 70-80 | fda.gov |
| Horse | 68.1 ± 2.6 | avma.org |
| This compound | Data Not Available |
The bioavailability of this compound has not been independently determined. The bioavailability of minocycline is high, at over 95%. fda.gov The formation of this compound is a result of the first-pass metabolism of minocycline in the liver.
Tissue Distribution and Accumulation Patterns in Animal Models
Understanding the distribution of a compound into various tissues is essential for assessing its potential efficacy and toxicity. Minocycline is known for its excellent tissue penetration due to its high lipid solubility. core.ac.uk
There is a lack of specific studies quantifying the tissue distribution and accumulation of this compound in animal models. However, studies on minocycline provide valuable insights. In horses, minocycline concentrations were found to be higher in several tissues, including the kidney, liver, and lungs, compared to plasma concentrations. avma.org In rats, minocycline has been shown to distribute to the ileum, colon, gallbladder, liver, thyroid, kidney, lungs, and pancreas. fda.gov It is likely that this compound also distributes to these tissues, although its specific tissue-to-plasma concentration ratios are unknown. The deposition of minocycline metabolites in bone tissue has been noted, leading to pigmentation. ej-med.org A study in rats also showed that minocycline can accumulate in the cerebral cortex. nih.gov Research on minocycline in a murine pneumonia model has also characterized its distribution into the epithelial lining fluid of the lungs. nih.gov
Table 3: Tissue Distribution of Minocycline in Horses (Tissue-to-Plasma Concentration Ratios)
| Tissue | Ratio at 0.5 hours | Ratio at 3 hours | Reference |
| Renal Cortex | 12.6 | 18.2 | avma.org |
| Renal Medulla | 6.0 | 9.1 | avma.org |
| Parotid Gland | 4.6 | 5.3 | avma.org |
| Liver | 3.6 | 4.5 | avma.org |
| Lung | 3.5 | 4.9 | avma.org |
| This compound | Data Not Available | Data Not Available |
Molecular and Cellular Mechanisms of Action of N4 Demethylminocycline
Investigation of Direct Molecular Target Interactions (e.g., Ribosomal Subunits, Enzymes)
The principal molecular target of tetracycline (B611298) antibiotics, including by extension N4-Demethylminocycline, is the bacterial ribosome. Specifically, these compounds bind to the 30S ribosomal subunit, a critical component of the bacterial protein synthesis machinery. nih.govnih.gov This interaction physically obstructs the binding of aminoacyl-tRNA to the A-site of the ribosome, thereby inhibiting the elongation of the polypeptide chain and ultimately halting protein synthesis. nih.govnih.gov This bacteriostatic action is fundamental to the antimicrobial properties of the tetracycline class.
Beyond the ribosome, tetracyclines, particularly minocycline (B592863) and doxycycline (B596269), have been shown to inhibit the activity of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in extracellular matrix remodeling. brieflands.comnih.gov In one in vitro study, minocycline demonstrated potent inhibition of MMP-9 with an IC50 value of 10.7 µM, proving more potent than tetracycline (40.0 µM) and doxycycline (608.0 µM). brieflands.comresearchgate.net Given that this compound is a direct metabolite of minocycline, it is plausible that it retains some MMP-inhibitory activity, though specific IC50 values for this compound are not documented in the available research.
Table 1: Comparative IC50 Values of Tetracyclines for MMP-9 Inhibition
| Compound | IC50 (µM) |
| Minocycline | 10.7 |
| Tetracycline | 40.0 |
| Doxycycline | 608.0 |
| Data sourced from an in vitro study using zymography. brieflands.comresearchgate.net |
Modulatory Effects on Cellular Signaling Pathways (e.g., Inflammatory Cascades, Apoptotic Pathways)
The tetracycline class of antibiotics, including minocycline, exhibits significant modulatory effects on various cellular signaling pathways, particularly those involved in inflammation and apoptosis. These non-antibiotic properties are a key area of research for potential therapeutic applications beyond infection treatment.
Inflammatory Cascades:
Minocycline and doxycycline have demonstrated anti-inflammatory effects by modulating key inflammatory pathways. nih.gov A primary mechanism is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines. nih.gov Studies on minocycline have shown that it can suppress the activation of NF-κB, thereby reducing the production of inflammatory mediators. nih.gov For example, both doxycycline and minocycline have been shown to reduce the release of TNF-alpha, IL-6, and IL-8 in stimulated monocytic cells. nih.gov
A comparative in vivo and in vitro study on doxycycline and minocycline revealed that both compounds inhibit the production of inducible nitric oxide synthase (iNOS) and tumor necrosis factor-alpha (TNF-alpha), key players in inflammatory processes. nih.gov While both showed anti-inflammatory activity, doxycycline was generally more potent in this regard, whereas minocycline exhibited stronger radical scavenging activity. nih.gov The demethylation at the N4 position in this compound could potentially influence its anti-inflammatory potency, but direct comparative studies are lacking.
Apoptotic Pathways:
The regulation of apoptosis, or programmed cell death, is another area where tetracyclines have shown modulatory effects. Apoptosis is a complex process involving a cascade of caspases, which are cysteine proteases that execute cell death. cellsignal.com The intrinsic pathway of apoptosis is regulated by the Bcl-2 family of proteins and involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9. cellsignal.comnih.govmdpi.com The extrinsic pathway is initiated by the activation of death receptors on the cell surface, leading to the activation of caspase-8. cellsignal.com
Minocycline has been shown to exert anti-apoptotic effects in various models, although the precise mechanisms are not fully elucidated. It is thought that its anti-inflammatory and antioxidant properties may contribute to its ability to protect cells from apoptotic stimuli. While direct evidence for this compound's role in apoptotic regulation is not available, its relationship to minocycline suggests it may share some of these protective properties.
Impact on Gene Expression and Protein Synthesis at the Cellular Level
The primary impact of this compound on protein synthesis is at the level of bacterial translation, as described in section 4.1. By binding to the 30S ribosomal subunit, it directly inhibits the synthesis of bacterial proteins, leading to a bacteriostatic effect. nih.govnih.gov
In eukaryotic cells, the effects on gene expression are more nuanced and are largely secondary to the modulation of signaling pathways. For instance, by inhibiting the NF-κB pathway, minocycline and likely this compound can downregulate the expression of a wide array of pro-inflammatory genes. nih.govnih.gov This includes genes encoding for cytokines, chemokines, and adhesion molecules that are critical for the inflammatory response. Gene expression profiling studies have been utilized to understand the broader impact of various compounds on cellular gene expression. nih.govcancer.orgcancer-pku.cncancer.gov While no specific gene expression profiles for this compound were found, studies on minocycline have shown it can alter the expression of genes involved in inflammation and cell survival. nih.gov
The inhibition of MMPs by tetracyclines also has downstream effects on gene expression. MMPs are involved in the cleavage of various signaling molecules, and their inhibition can therefore indirectly influence the expression of genes regulated by these pathways. nih.gov
Comparative Analysis of Mechanistic Pathways with Parent Minocycline and Other Tetracycline Derivatives
The molecular and cellular mechanisms of this compound are best understood through a comparative lens with its parent compound, minocycline, and other well-studied tetracyclines like doxycycline.
Comparison with Minocycline:
As a direct metabolite, this compound is expected to share the core mechanistic pathways of minocycline. The primary difference lies in the removal of a methyl group at the N4 position. This structural modification could potentially alter its pharmacokinetic properties, such as cell penetration and metabolism, which in turn could influence its potency and duration of action in various cellular pathways. However, without direct comparative studies, these remain theoretical considerations. The fundamental mechanism of inhibiting bacterial protein synthesis via the 30S ribosome is likely conserved. nih.gov
Comparison with Doxycycline:
Both minocycline and doxycycline are second-generation tetracyclines and share the same primary antibacterial mechanism. nih.govsaferx.co.nz However, studies have revealed differences in their secondary, non-antibiotic effects. For instance, in inhibiting MMP-9, minocycline was found to be significantly more potent than doxycycline. brieflands.comresearchgate.net Conversely, in some models of inflammation, doxycycline appeared to have a stronger anti-inflammatory effect. nih.gov A study on the inhibition of vascular endothelial growth factor (VEGF)-induced smooth muscle cell migration found that both doxycycline and minocycline had anti-angiogenic effects through different signaling pathways. Doxycycline increased the expression of tissue inhibitors of metalloproteinases-1 (TIMP-1), while minocycline downregulated the PI3K/Akt pathway. nih.gov These findings highlight that even structurally similar tetracyclines can have distinct effects on cellular signaling. The position of this compound within this spectrum of activity is currently unknown due to a lack of specific research.
Preclinical Pharmacological Investigations of N4 Demethylminocycline
In Vitro Assessment of Antimicrobial Activity Against Relevant Bacterial Strains
Comprehensive literature searches did not yield specific studies detailing the in vitro antimicrobial activity of N4-Demethylminocycline against relevant bacterial strains. While its parent compound, minocycline (B592863), is a broad-spectrum antibiotic effective against a variety of Gram-positive and Gram-negative bacteria, the antimicrobial efficacy of its metabolites, including this compound, has been described as inactive. nih.gov
To ascertain the specific antimicrobial profile of this compound, dedicated in vitro studies would be necessary. Such investigations would typically involve determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of clinically relevant bacteria.
Table 1: Illustrative Data for In Vitro Antimicrobial Activity Assessment
| Bacterial Strain | Compound | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus | This compound | Data not available | Data not available |
| Escherichia coli | This compound | Data not available | Data not available |
| Propionibacterium acnes | This compound | Data not available | Data not available |
This table illustrates the type of data required for assessment. Specific values for this compound are not currently available in the literature.
Evaluation of Anti-inflammatory and Immunomodulatory Effects in Cell-Based Assays
There is a significant lack of specific data from cell-based assays on the anti-inflammatory and immunomodulatory effects of this compound. The parent compound, minocycline, is well-documented to possess anti-inflammatory properties independent of its antimicrobial action, including the inhibition of microglial activation. nih.gov These effects are often evaluated in cell-based assays by measuring the production of inflammatory mediators like cytokines (e.g., TNF-α, IL-1β, IL-6) and nitric oxide in response to an inflammatory stimulus. nih.govprecisionformedicine.com
Future research on this compound would necessitate similar cell-based assays to determine its potential to modulate inflammatory pathways. Reporter gene assays, for instance, could be employed to assess the compound's effect on transcription factors central to inflammation, such as NF-κB. nih.gov
Neuroprotective Properties and Mechanisms in In Vitro Neuronal Models
No specific studies evaluating the neuroprotective properties or mechanisms of this compound in in vitro neuronal models were identified. Minocycline has demonstrated neuroprotective effects in various models of neurodegenerative diseases, attributed to its ability to inhibit apoptosis and microglial activation. nih.govnih.gov These properties are typically investigated in cultured neuronal cells subjected to neurotoxic insults. mdpi.com
To understand the potential neuroprotective role of this compound, in vitro studies using neuronal cell lines (e.g., SH-SY5Y) exposed to neurotoxins would be required. Key endpoints would include cell viability, apoptosis markers, and the expression of proteins involved in neuroprotection and neuroinflammation. mdpi.comfrontiersin.org
Studies on Bone Cell Physiology and Extracellular Matrix Modulation in Cell Culture and Animal Models
The direct effects of this compound on bone cell physiology and extracellular matrix modulation have not been reported in the scientific literature. It has been noted that future studies should investigate how tetracycline (B611298) metabolites, including this compound, impact the physiology of bone cells such as osteoblasts and osteoclasts. nih.gov While minocycline has been associated with effects on bone, including attenuation of osteopenia in animal models, it is unknown if this compound contributes to these activities. nih.gov
Investigations into this area would involve cell culture studies with osteoblasts and osteoclasts to assess proliferation, differentiation, and activity. medicine.dp.ua Furthermore, the impact on the expression of extracellular matrix proteins, such as collagens, would be a critical area of research. nih.gov
Assessment of this compound Activity in Specific Animal Disease Models (e.g., infection models, neurodegenerative models, inflammatory conditions)
There is a clear absence of published studies assessing the efficacy of this compound in specific animal disease models. Such preclinical models are crucial for determining the in vivo relevance of any in vitro findings. mdpi.com For a compound like this compound, relevant models could include those for bacterial infections, neurodegenerative conditions like Parkinson's or Huntington's disease, and various inflammatory disorders. nih.govoaepublish.comnih.gov
For example, in a mouse model of Parkinson's disease, minocycline has been shown to be neuroprotective by inhibiting microglial activation. nih.gov Similar studies would be necessary to determine if this compound has any therapeutic potential in such conditions.
Comparative Preclinical Efficacy Studies with Minocycline and Other Therapeutic Agents
No preclinical studies directly comparing the efficacy of this compound with its parent compound, minocycline, or other therapeutic agents were found. Comparative studies are essential to understand the relative potency and potential advantages of a metabolite over the parent drug. nih.govresearchgate.net Such studies would directly compare the effects of this compound and minocycline across the various pharmacological assays mentioned in the preceding sections.
Table 2: Illustrative Framework for a Comparative Efficacy Study
| Parameter | This compound | Minocycline | Other Comparator |
| Antimicrobial Activity (MIC in µg/mL) | |||
| S. aureus | Data not available | Known values | e.g., Doxycycline (B596269) |
| Anti-inflammatory Effect (IC50 for TNF-α inhibition) | Data not available | Known values | e.g., Dexamethasone |
| Neuroprotection (% neuronal survival) | Data not available | Known values | e.g., Riluzole |
This table presents a conceptual framework for comparative studies. The data for this compound is not currently available.
Structure Activity Relationship Sar and Computational Studies of N4 Demethylminocycline
N4-demethylminocycline is a tetracycline (B611298) derivative and a metabolite of minocycline (B592863). nih.gov Its chemical structure and properties are foundational to understanding its biological interactions. The following sections delve into the computational analysis of this compound, exploring its structure-activity relationships, potential binding interactions, and predicted pharmacokinetic properties.
Advanced Analytical Methodologies for N4 Demethylminocycline Research
Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods with Various Detection Systems (UV, Mass Spectrometry)
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of N4-Demethylminocycline due to its high resolution, sensitivity, and specificity. wjpmr.com Method development typically involves optimizing the separation of this compound from its parent compound, minocycline (B592863), and other related impurities or degradation products.
HPLC with UV Detection: Reversed-phase HPLC (RP-HPLC) is commonly employed, utilizing a non-polar stationary phase (like C8 or C18) and a polar mobile phase. nih.govmdpi.com The mobile phase often consists of a mixture of an aqueous buffer (e.g., containing orthophosphoric acid or ammonium (B1175870) formate) and an organic modifier like acetonitrile (B52724) or methanol. mdpi.comnih.gov Gradient elution is frequently used to achieve optimal separation of compounds with different polarities. nih.gov Detection by Ultraviolet (UV) spectroscopy is possible because the chromophoric structure of the tetracycline (B611298) backbone absorbs light in the UV range. nih.govresearchgate.net The selection of an appropriate detection wavelength, often around 270-280 nm or near the compound's absorption maximum (~360 nm after derivatization in some methods), is critical for achieving high sensitivity. nih.govmdpi.com
Method validation is performed according to regulatory guidelines to ensure the method is fit for its intended purpose. wjpmr.com Key validation parameters include specificity, linearity, accuracy, precision, and robustness. nih.govd-nb.infonih.gov
HPLC with Mass Spectrometry (MS) Detection: For enhanced sensitivity and selectivity, especially in complex matrices, HPLC is coupled with tandem mass spectrometry (HPLC-MS/MS). mdpi.com This combination allows for the unambiguous identification and quantification of this compound, even at very low concentrations. nih.gov Electrospray ionization (ESI) is a common ionization source used for tetracycline-related compounds. mdpi.com The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode, which monitors specific precursor-to-product ion transitions, providing high specificity. bris.ac.ukresearchgate.net For instance, in the analysis of the related compound minocycline, an MRM transition of m/z 458.4→441.2 has been utilized. bris.ac.uk A similar targeted approach would be developed for this compound.
The table below summarizes typical chromatographic conditions used for the analysis of related tetracycline compounds, which are applicable to the development of methods for this compound.
| Parameter | HPLC-UV Conditions | HPLC-MS/MS Conditions |
|---|---|---|
| Column | Reversed-phase C8 or C18 (e.g., 150 mm x 4.6 mm, 3-5 µm) nih.govnih.gov | Reversed-phase C18 (e.g., Waters XBridge BEH C18, 50 x 4.6 mm, 5 µm) nih.govresearchgate.net |
| Mobile Phase | Gradient or isocratic elution with water/acetonitrile containing an acid (e.g., 0.1% orthophosphoric acid) nih.gov | Gradient elution with water and methanol/acetonitrile containing a buffer (e.g., 5 mM ammonium formate) nih.govresearchgate.net |
| Flow Rate | 1.0 mL/min nih.govnih.gov | 0.8 - 1.0 mL/min mdpi.com |
| Detection | UV detection at 272 nm or 360 nm nih.govnih.gov | Tandem Mass Spectrometry (ESI+) in MRM mode bris.ac.uk |
| Internal Standard | Not always required for purity testing | A structural analogue, such as tetracycline nih.govresearchgate.net |
Application of Capillary Zone Electrophoresis for Separation and Quantification of this compound and Related Compounds
Capillary Zone Electrophoresis (CZE) is a high-efficiency separation technique that separates ionic species based on their charge-to-size ratio in an electric field. tudublin.ie It offers an alternative to HPLC with advantages such as low sample and reagent consumption and rapid analysis times. CZE is well-suited for the analysis of tetracyclines and their derivatives, including this compound. nih.gov
The separation mechanism in CZE relies on the differential migration of analytes in a buffer-filled capillary under the influence of a high voltage. stanford.edu Key parameters that are optimized during method development include the composition, concentration, and pH of the background electrolyte (BGE). nih.govnih.gov For tetracyclines, buffer systems such as boric acid-sodium tetraborate (B1243019) have been shown to provide good resolution. nih.gov The pH of the BGE is particularly crucial as it affects the charge of the analyte and the electroosmotic flow (EOF).
To improve selectivity and resolve closely related compounds, additives can be incorporated into the BGE. For instance, cyclodextrins have been used to enhance the separation of tetracycline analogues. nih.gov Coupling CZE with mass spectrometry (CZE-MS) can provide structural information and increase detection sensitivity, making it a powerful tool for identifying unknown impurities and confirming the identity of separated peaks. nih.gov
| Parameter | Typical CZE Conditions for Tetracyclines |
|---|---|
| Capillary | Bare fused-silica researchgate.net |
| Background Electrolyte (BGE) | Boric acid-sodium tetraborate buffer; Ammonium carbonate/hydrogen carbonate for MS compatibility nih.govnih.gov |
| BGE pH | Optimized in the range of 7.5 - 9.5 nih.gov |
| Separation Voltage | 20 - 30 kV stanford.edu |
| Detection | UV detection (e.g., 200 nm); Tandem Mass Spectrometry (MS/MS) nih.govresearchgate.net |
| Additives for Selectivity | Methyl-β-cyclodextrin, Triton X-100 nih.gov |
Spectroscopic Techniques for Structural Confirmation and Purity Assessment in Research Samples
Spectroscopic methods are fundamental for the unequivocal structural confirmation of this compound and for assessing the purity of synthesized batches. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are two primary techniques used for this purpose. orgosolver.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful technique for elucidating the detailed molecular structure of a compound. orgosolver.comijsrcseit.com By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H NMR and ¹³C NMR spectra, the precise arrangement of atoms and functional groups can be determined. For this compound, ¹H NMR would be used to confirm the absence of the N-methyl group signal that is characteristic of minocycline, thereby verifying the demethylation. Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can further establish connectivity within the molecule. NMR is also highly effective for purity assessment, as signals from impurities will be visible in the spectrum, allowing for their identification and quantification. ijsrcseit.com
Infrared (IR) Spectroscopy: Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. orgosolver.com The resulting spectrum displays absorption bands corresponding to specific functional groups present in the molecule. orgosolver.com For this compound, IR spectroscopy would be used to confirm the presence of key functional groups characteristic of the tetracycline scaffold, such as hydroxyl (-OH), amine (-NH), carbonyl (C=O), and aromatic ring vibrations. The IR spectrum serves as a molecular fingerprint and can be used to quickly assess the identity and purity of a sample by comparing it to a reference standard. ijsrcseit.com
| Technique | Information Obtained for this compound | Application |
|---|---|---|
| ¹H NMR | Presence/absence of specific protons (e.g., absence of N-CH₃ signal), chemical environment of protons, proton-proton coupling. | Structural confirmation, identification of impurities. nih.gov |
| ¹³C NMR | Number and type of carbon atoms (e.g., C=O, aromatic C, aliphatic C). | Confirmation of molecular formula and carbon skeleton. |
| FTIR | Presence of key functional groups (O-H, N-H, C=O, C=C). uii.ac.id | Identity confirmation, quick purity check. uii.ac.id |
Bioanalytical Methods for Detection and Quantification in Complex Biological Matrices from Preclinical Studies
Preclinical studies necessitate the use of robust and validated bioanalytical methods to measure the concentration of this compound in complex biological matrices such as plasma, urine, and tissue homogenates. nih.govresearchgate.net The primary challenges in bioanalysis are achieving sufficient sensitivity and selectivity to distinguish the analyte from endogenous matrix components. mdpi.com
The gold standard for quantitative bioanalysis is typically liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). mdpi.com The development of a bioanalytical method involves several critical steps:
Sample Preparation: This is a crucial step to remove interfering substances (e.g., proteins, lipids, salts) from the biological sample. nih.gov Common techniques include protein precipitation (PPT) with a solvent like acetonitrile, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). mdpi.comresearchgate.netresearchgate.net The choice of method depends on the analyte's properties and the required level of cleanliness.
Chromatographic Separation: A rapid and efficient HPLC or UHPLC method is developed to separate the analyte from matrix components and any potential metabolites. mdpi.com
Detection: As in purity analysis, tandem mass spectrometry in MRM mode provides the necessary sensitivity and selectivity for quantification in complex matrices. nih.gov
Method Validation: The method must be fully validated according to regulatory guidelines (e.g., FDA). mdpi.com Validation ensures the method is reliable and reproducible. Key parameters assessed include selectivity, accuracy, precision, recovery, matrix effect, and the stability of the analyte under various conditions (e.g., freeze-thaw, short-term, and long-term storage). mdpi.comlu.se
| Validation Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Accuracy | Closeness of measured concentration to the nominal concentration. | Mean concentration within ±15% of nominal (±20% at LLOQ). mdpi.com |
| Precision | Variability of measurements for the same sample, expressed as relative standard deviation (RSD) or coefficient of variation (CV). | RSD ≤15% (≤20% at LLOQ). mdpi.com |
| Selectivity | Ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. d-nb.info | No significant interfering peaks at the retention time of the analyte and internal standard. |
| Recovery | The efficiency of the extraction procedure. | Should be consistent, precise, and reproducible. researchgate.net |
| Matrix Effect | Suppression or enhancement of ionization by co-eluting matrix components. mdpi.com | The effect should be minimal and consistent across different lots of the biological matrix. |
| Stability | Chemical stability of the analyte in the biological matrix under specific storage and processing conditions. nih.gov | Analyte concentration should remain within ±15% of the initial concentration. |
Emerging Research Frontiers: Unlocking the Potential of this compound
Q & A
Q. What validated analytical methods are recommended for quantifying N4-Demethylminocycline in biological matrices?
- Methodology: High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is the gold standard for quantification due to its sensitivity and specificity. Key validation parameters include linearity (R² ≥ 0.99), limit of detection (LOD < 1 ng/mL), and precision (CV ≤ 15%). Ensure calibration curves are matrix-matched to account for plasma/serum interferences .
研究生论文 SCI论文教你写作到发表全程11:13:45【CSC公派博士】后悔药传送门:现在就开始写论文!!!规划写作优先级,不做留学路上的小白。12:46
Q. How should researchers design in vitro assays to assess the antibacterial activity of this compound?
- Methodology: Use standardized broth microdilution (CLSI guidelines) with clinical isolates (e.g., S. aureus, E. coli). Include minocycline as a comparator. Report minimum inhibitory concentrations (MICs) in triplicate, and validate results with time-kill assays to assess bactericidal vs. bacteriostatic effects .
Q. What strategies optimize the synthesis of this compound for high purity?
- Methodology: Employ design of experiments (DOE) to optimize reaction parameters (e.g., temperature, catalyst ratio). Use response surface methodology (RSM) to identify critical factors. Purify via preparative HPLC with C18 columns, and verify purity (>98%) using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
Advanced Research Questions
Q. How can contradictory data between in vitro efficacy and in vivo pharmacokinetics be resolved?
- Methodology: Conduct physiologically based pharmacokinetic (PBPK) modeling to simulate tissue distribution and protein binding. Compare free drug concentrations with MIC values. Adjust dosing regimens iteratively and validate with murine infection models (e.g., neutropenic thigh model). Address bioavailability issues using lipid-based nanoformulations .
正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25
Q. What computational approaches predict the metabolic pathways of this compound?
- Methodology: Use in silico tools like Schrödinger’s ADMET Predictor or CypReact to identify cytochrome P450 (CYP) isoforms involved. Validate predictions with hepatic microsome assays and LC-MS/MS metabolite profiling. Cross-reference with human hepatocyte data to prioritize clinically relevant pathways .
Q. How should researchers design a robust study to investigate off-target effects on host microbiota?
- Methodology: Perform 16S rRNA sequencing of fecal samples from animal models pre- and post-treatment. Apply α-diversity (Shannon index) and β-diversity (PCoA) analyses. Use linear discriminant analysis effect size (LEfSe) to identify taxon-specific disruptions. Include metagenomic shotgun sequencing for functional pathway analysis .
Q. What statistical frameworks are suitable for analyzing dose-response heterogeneity in this compound trials?
- Methodology: Apply mixed-effects models to account for inter-individual variability. Use Bayesian hierarchical models for small sample sizes. For non-linear responses, employ Emax models with bootstrapping to estimate EC₅₀ confidence intervals. Sensitivity analyses should test assumptions about missing data mechanisms .
Contradiction Resolution & Validation
Q. How to address discrepancies in cytotoxicity profiles across different cell lines?
- Methodology: Standardize assays using ISO-certified cell lines (e.g., HEK293, HepG2) and control for passage number. Perform ATP-based viability assays alongside lactate dehydrogenase (LDH) release tests. Use transcriptomics (RNA-seq) to identify cell-specific stress pathways. Cross-validate with 3D organoid models for physiological relevance .
Q. What validation protocols ensure reproducibility in this compound’s mechanism-of-action studies?
- Methodology: Combine genetic (CRISPR knockdown) and pharmacological (inhibitors) approaches to confirm target engagement. Use orthogonal assays (e.g., thermal shift for protein binding, SPR for kinetics). Publish raw datasets and analysis pipelines in repositories like Zenodo for independent verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
